Product packaging for 5-Bromo-2-morpholinopyridin-3-amine(Cat. No.:CAS No. 1186310-68-8)

5-Bromo-2-morpholinopyridin-3-amine

Cat. No.: B1521745
CAS No.: 1186310-68-8
M. Wt: 258.12 g/mol
InChI Key: BOWIGXGIQUXHAR-UHFFFAOYSA-N
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Description

Significance of Halogenated Aminopyridines as Synthetic Intermediates

Halogenated aminopyridines are exceptionally valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. nsf.gov The presence of a halogen, such as bromine, on the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, including the well-known Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This capability allows chemists to introduce a wide variety of substituents onto the pyridine core, thereby generating diverse molecular libraries for screening in drug discovery and materials science. nsf.govmdpi.com

The specific positioning of the halogen and amine groups on the pyridine ring can also direct the regioselectivity of subsequent reactions, offering precise control over the final molecular architecture. nsf.gov For instance, the bromine atom in 5-bromo-2-methylpyridin-3-amine (B1289001) can be selectively replaced to introduce new functional groups, leading to the synthesis of novel pyridine derivatives with potential biological activities. mdpi.com

The Role of Morpholine-Substituted Heterocycles in Medicinal Chemistry Scaffolds

Morpholine's non-planar, chair-like conformation adds three-dimensionality to a molecule, which can be crucial for optimal binding to the active sites of enzymes and receptors. acs.orgacs.org Its inclusion in a molecular scaffold can significantly influence the compound's ability to interact with biological targets and can also improve its permeability across the blood-brain barrier, a critical factor for drugs targeting the central nervous system. acs.org The morpholine (B109124) ring is a versatile and readily accessible synthetic building block, making it an attractive component in the design and development of new therapeutic agents. nih.govsci-hub.se

Overview of Research Trajectories for 5-Bromo-2-morpholinopyridin-3-amine

Research involving this compound primarily focuses on its utility as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromine atom, the amine group, and the morpholine moiety on the pyridine ring allows for a multitude of chemical modifications.

Key research directions include:

Cross-Coupling Reactions: Utilizing the bromine atom as a leaving group in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, and alkyl groups. This approach allows for the creation of diverse libraries of compounds for high-throughput screening.

Derivatization of the Amine Group: The primary amine at the 3-position serves as a nucleophile or can be transformed into other functional groups, providing another avenue for molecular diversification.

Exploration of Biological Activity: Investigating the biological activities of the derivatives synthesized from this compound. Given the prevalence of the aminopyridine and morpholine scaffolds in known bioactive molecules, there is a strong rationale for exploring the therapeutic potential of its derivatives, particularly in areas such as oncology and neuroscience. chemimpex.com

The combination of these features makes this compound a valuable and sought-after building block for chemists engaged in the discovery and development of new chemical entities with desired biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN3O B1521745 5-Bromo-2-morpholinopyridin-3-amine CAS No. 1186310-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWIGXGIQUXHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275495
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-68-8
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID501275495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Morpholinopyridin 3 Amine

Halogen Reactivity: Cross-Coupling and Nucleophilic Aromatic Substitution

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modifications, participating readily in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and 5-Bromo-2-morpholinopyridin-3-amine is a suitable substrate for this transformation. mdpi.com In this reaction, the bromine atom is replaced by an aryl or vinyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

A typical procedure involves reacting this compound with an arylboronic acid using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water. mdpi.com The reaction is generally heated to temperatures between 85-95°C for several hours. mdpi.com The choice of catalyst, base, and solvent can be optimized to improve reaction yields and minimize side products. mdpi.com For instance, catalysts like PdCl₂(dppf) have also been utilized.

The general scheme for the Suzuki-Miyaura cross-coupling reaction is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of this compound.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated the successful synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling with various arylboronic acids. mdpi.com This highlights the utility of the bromo-aminopyridine scaffold in generating diverse molecular architectures. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Reactant 1Reactant 2 (Arylboronic Acid)CatalystBaseSolventTemperature (°C)
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95

This table is based on a study of a similar compound, 5-bromo-2-methylpyridin-3-amine, and illustrates typical conditions that could be applicable to this compound. mdpi.com

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other palladium-catalyzed cross-coupling reactions. These reactions are crucial for introducing a variety of functional groups and building complex molecular frameworks. nih.gov For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to form new carbon-nitrogen bonds. nih.govsemanticscholar.org

Challenges in palladium-catalyzed C-N cross-coupling with substrates like 3-bromo-2-aminopyridine include potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov However, the use of specific ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, has been shown to facilitate these reactions even with unprotected 2-aminopyridines. nih.gov

Nucleophilic Displacement of Bromine and other Halogens

The bromine atom on the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA_r_) mechanism. youtube.com The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. youtube.com

In the case of this compound, the bromine atom is at a position that can be susceptible to nucleophilic attack. The reactivity can be influenced by the electronic effects of the other substituents. The morpholine (B109124) group at the 2-position is electron-donating, which can affect the electron density of the ring and the feasibility of the substitution.

Nucleophilic aromatic substitution reactions on halopyridines are a common strategy for introducing various functional groups. youtube.comnih.gov For example, amines, alkoxides, and thiols can act as nucleophiles to displace the halide. The reaction often requires heating to overcome the energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate. youtube.com

Amine Reactivity: Derivatization and Condensation Reactions

The primary amino group at the 3-position of this compound is a nucleophilic center that can undergo various derivatization and condensation reactions.

Acylation and Alkylation of the Amine Group

The amino group can be readily acylated or alkylated to introduce new substituents. Acylation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640). For instance, the related compound 5-bromo-2-methylpyridin-3-amine has been acylated using acetic anhydride. mdpi.com This acylation can serve as a protecting group strategy or as a means to introduce a functional handle for further reactions. mdpi.com

Alkylation of the amine group can be performed using alkyl halides or other electrophilic alkylating agents. These reactions expand the structural diversity of derivatives that can be synthesized from the parent compound.

Table 2: Example of Amine Derivatization

Starting MaterialReagentReaction TypeProduct
5-bromo-2-methylpyridin-3-amineAcetic anhydrideAcylationN-[5-bromo-2-methylpyridine-3-yl]acetamide

This table provides an example of a reaction on a similar compound, demonstrating the reactivity of the amino group. mdpi.com

Cyclization Reactions Involving the Amino Moiety

The amino group, in conjunction with the adjacent morpholine substituent and the pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex, polycyclic molecules with potential biological activity. For example, the amino group can react with a suitable dielectrophile to form a new ring fused to the pyridine core. The specific conditions and outcomes of such cyclization reactions would depend on the nature of the reacting partner and the catalyst employed.

Morpholine Ring Reactivity and Stability

The morpholine ring is a common heterocyclic motif in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological profiles. nih.govacs.org Its presence in a molecule is associated with advantageous physicochemical, metabolic, and biological properties. nih.gov

The stability of the morpholine ring is a key feature. It is generally considered a metabolically robust and stable moiety. researchgate.net This stability is partly why it is classified as a "privileged structure" in drug design, contributing to improved pharmacokinetic properties in bioactive compounds. nih.govnih.gov The ring's stability extends to common synthetic conditions; for instance, it typically remains intact during palladium-catalyzed cross-coupling reactions that target other parts of the molecule. nih.gov

While the morpholine ring is largely stable, its reactivity is centered on the nitrogen atom, which has a weak basic character. nih.gov The electron-withdrawing effect of the ring's oxygen atom makes the nitrogen less basic than in comparable cyclic amines like piperidine. researchgate.net The ring itself is conformationally flexible and can participate in various lipophilic-hydrophilic interactions. nih.gov In the context of this compound, the morpholine group primarily acts as an electron-donating substituent. This electronic influence affects the reactivity of the pyridine ring system, particularly at the sites of the bromo and amino groups. The morpholine ring's oxygen atom can also act as a hydrogen bond acceptor, a significant feature in its interaction with biological targets. researchgate.net

Table 1: Influence of the Morpholine Moiety on Molecular Properties This table summarizes the general characteristics and influence of the morpholine ring in heterocyclic compounds based on established research.

PropertyDescriptionRelevant Findings
Metabolic Stability The morpholine ring is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate. nih.govacs.orgOften used to enhance pharmacokinetic profiles of bioactive molecules. nih.govresearchgate.net
Physicochemical Profile Offers a balanced lipophilic-hydrophilic character and can improve aqueous solubility and brain permeability. nih.govThe oxygen atom acts as a hydrogen bond acceptor, while the cyclic system can engage in hydrophobic interactions. researchgate.net
Electronic Effect Functions as an electron-donating group when attached to an aromatic system, influencing the electron density of the ring.In aminopyridines, the morpholine group's electron-donating nature can affect the reactivity of other substituents on the pyridine ring.
Chemical Reactivity The ring is generally inert to many common reaction conditions, including those for cross-coupling. The nitrogen atom is weakly basic.The stability allows for selective reactions at other sites, such as the palladium-catalyzed coupling of a bromo-substituent. nih.govorganic-chemistry.org

Investigating Reaction Mechanisms and Intermediates

While specific mechanistic studies on this compound are not extensively documented, its structure lends itself to well-understood reaction pathways, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.orgjocpr.com This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds and is widely used for aryl halides like the title compound. researchgate.netresearchgate.netnih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org This cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond. This is often the rate-determining step and results in a square planar Pd(II) intermediate. libretexts.org The electron-donating amino and morpholino groups on the pyridine ring increase its electron density, which can influence the kinetics of this step.

Transmetalation : A base activates the organoboron reagent (e.g., an arylboronic acid) to form a boronate species. This species then reacts with the Pd(II) intermediate in the transmetalation step. The organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.org

Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled and eliminated from the metal center. This forms the new carbon-carbon bond of the final product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The key intermediates in this process are transient palladium complexes. nih.gov For the reaction of this compound, these would include the initial Pd(0) phosphine (B1218219) complex, the (2-morpholinopyridin-3-amine-5-yl)palladium(II) bromide intermediate formed after oxidative addition, and the subsequent diorganopalladium(II) species formed after transmetalation. While challenging to isolate, the structures of these intermediates are inferred from extensive mechanistic studies on related systems. nih.govresearchgate.net

Table 2: Proposed Mechanistic Steps and Intermediates for Suzuki-Miyaura Coupling This table outlines the key stages in the catalytic cycle for the cross-coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂).

StepDescriptionProposed Intermediate Structure
Catalyst Activation A Pd(0) complex, often stabilized by phosphine ligands (L), is the active catalyst.Pd(0)L₂
1. Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.[(this compound)Pd(II)L₂(Br)]
2. Transmetalation The organoboron reagent, activated by a base, transfers its aryl group to the palladium center, displacing the bromide ion.[(5-Aryl-2-morpholinopyridin-3-amine)Pd(II)L₂(Aryl)]
3. Reductive Elimination The two organic substituents on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.Product: 5-Aryl-2-morpholinopyridin-3-amine + Regenerated Pd(0)L₂

Derivatization Strategies and Scaffold Utility of 5 Bromo 2 Morpholinopyridin 3 Amine

Application as a Core Building Block in Heterocyclic Synthesis

5-Bromo-2-morpholinopyridin-3-amine is a prime example of a heterocyclic building block, a class of compounds essential for constructing more complex molecules of biological or medicinal relevance. The strategic placement of its functional groups—an amine at the 3-position, a bromine atom at the 5-position, and a morpholine (B109124) ring at the 2-position—allows for a programmed and sequential introduction of various substituents. This controlled reactivity is a key advantage in multi-step organic syntheses.

The presence of the bromine atom is particularly significant, as it serves as a versatile handle for a wide range of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily substituted with aryl, alkyl, or other functional groups via reactions such as the Suzuki-Miyaura cross-coupling. This allows for the systematic exploration of the chemical space around the pyridine (B92270) core, a common strategy in drug discovery to optimize the pharmacological profile of a lead compound.

The amino group at the 3-position and the morpholino group at the 2-position also play crucial roles. The amino group can act as a nucleophile or be transformed into other functional groups, while the morpholino group influences the electronic properties and steric environment of the pyridine ring. This trifunctional nature makes this compound a highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds.

Synthesis of Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines)

One of the most significant applications of substituted aminopyridines, including derivatives of this compound, is in the synthesis of fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, for example, are a class of bicyclic heterocycles with a broad spectrum of biological activities, including anticancer and antibacterial properties. nih.govrsc.org The synthesis of these fused systems often relies on the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine core.

Several synthetic strategies for constructing pyrido[2,3-d]pyrimidin-7(8H)-ones have been developed, many of which utilize substituted aminopyridines as key precursors. nih.gov While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, analogous synthetic routes strongly suggest its potential utility. For instance, a common approach involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon. The amino group of the pyridine acts as a nucleophile to initiate the cyclization process, ultimately forming the fused pyrimidine ring.

Another strategy involves the use of a preformed pyrimidine ring that is then fused to a pyridine ring. nih.gov For example, a substituted 4-amino-5-bromopyrimidine (B111901) can undergo a palladium-catalyzed coupling with an appropriate reaction partner, followed by an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov Given the reactivity of the bromo and amino groups on the this compound core, it is a highly plausible candidate for similar synthetic transformations, leading to novel pyrido[2,3-d]pyrimidine derivatives.

General Synthetic Approach Key Starting Material Features Potential Application of this compound
Annulation of a pyrimidine ring onto a pyridine2-aminopyridine derivativeThe 3-amino group can act as the nucleophile for cyclization.
Fusion of a pyridine ring onto a pyrimidine4-amino-5-bromopyrimidineThe bromo group allows for coupling reactions to build the pyridine ring.

Design and Synthesis of Functionalized Analogues with Varied Substituents

The development of new therapeutic agents often involves the synthesis of a series of analogues of a lead compound to establish structure-activity relationships (SAR). This compound is an excellent scaffold for the generation of such analogues due to the differential reactivity of its functional groups.

The bromine atom at the 5-position is the most versatile site for modification. As previously mentioned, Suzuki-Miyaura cross-coupling reactions with various arylboronic acids can introduce a wide range of aromatic and heteroaromatic substituents at this position. This allows for the exploration of how different electronic and steric properties at this site affect biological activity.

Furthermore, the amino group at the 3-position can be acylated, alkylated, or used as a handle to introduce other functional groups. For example, reaction with an acid chloride or anhydride (B1165640) would yield the corresponding amide, which could introduce new hydrogen bonding interactions or alter the compound's solubility.

The synthesis of analogues is not limited to simple substitutions. More complex heterocyclic systems can be constructed. For instance, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were prepared to explore their affinity for dopamine (B1211576) receptors. nih.gov This highlights a common strategy in medicinal chemistry: the combination of different heterocyclic building blocks to create novel molecular architectures with desired biological properties.

Functional Group Derivatization Reaction Potential New Substituent
5-BromoSuzuki-Miyaura CouplingAryl, Heteroaryl
3-AminoAcylationAmide
3-AminoReductive AminationSubstituted Amine

Regioselective Functionalization and Stereochemical Control

When a molecule has multiple reactive sites, achieving regioselectivity—the preferential reaction at one site over others—is a critical challenge in organic synthesis. The structure of this compound offers opportunities for regioselective functionalization. The electronic nature of the pyridine ring, influenced by the electron-donating morpholino and amino groups, and the electron-withdrawing bromo group, directs the reactivity of the different positions.

For example, in electrophilic aromatic substitution reactions, the electron-donating groups would activate the pyridine ring, while the bromo group would have a deactivating effect. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. Conversely, in nucleophilic aromatic substitution, the bromo group is a good leaving group, making the C5 position susceptible to attack by nucleophiles.

Stereochemical control is also a crucial consideration, particularly when introducing chiral centers. While the parent molecule, this compound, is achiral, derivatization reactions can introduce stereocenters. For example, if the amino group is reacted with a chiral carboxylic acid to form an amide, a pair of diastereomers will be formed. The separation of these diastereomers or the use of stereoselective synthesis methods would be necessary to study the biological activity of each individual stereoisomer. The development of synthetic routes that allow for high regioselectivity and stereochemical control is an active area of research in organic chemistry.

Scaffold Diversity Generation for High-Throughput Screening Libraries

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands of compounds for biological activity. rjpbr.com The success of HTS campaigns relies on the availability of diverse chemical libraries. This compound is an ideal starting point for the generation of such libraries through combinatorial chemistry. rjpbr.com

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. The trifunctional nature of this compound makes it well-suited for this approach. By utilizing a "one-pot" or parallel synthesis approach, a large number of derivatives can be generated efficiently.

For example, a library of compounds could be synthesized by reacting this compound with a diverse set of boronic acids via a Suzuki-Miyaura coupling in a 96-well plate format. Each well would contain a different boronic acid, leading to 96 unique products. Subsequently, the amino group could be further functionalized with a variety of acylating or alkylating agents, exponentially increasing the size and diversity of the library. This strategy allows for the rapid exploration of the chemical space around the 2-morpholinopyridin-3-amine scaffold, increasing the probability of identifying novel hits in HTS campaigns. The generation of such focused libraries of compounds is a powerful tool in the quest for new and improved therapeutic agents.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Morpholinopyridin 3 Amine and Its Derivatives

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of molecules. For aminopyridine derivatives, DFT methods with basis sets like 6-311G++(d,p) are commonly used to compute optimized geometries, bond lengths, and bond angles. ijret.org Such studies on related molecules have shown that the positions of substituents significantly influence the electronic distribution within the pyridine (B92270) ring. ijret.org For 5-Bromo-2-morpholinopyridin-3-amine, DFT calculations would be instrumental in determining the preferred conformation of the morpholine (B109124) ring and the planarity of the pyridine system, which are crucial for its interaction with biological targets.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. ijret.org For similar aminopyridine compounds, low HOMO-LUMO energy gaps have been calculated, suggesting high polarizability and chemical reactivity. ijret.org A specific FMO analysis for this compound would map the electron density distribution, identifying the likely sites for electrophilic and nucleophilic attack.

Reactivity Indices and Electrostatic Potential Mapping

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps are invaluable for predicting how a molecule will interact with other species. In MEPs, red areas indicate regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas show positive potential (electron-poor and susceptible to nucleophilic attack). For related compounds, MEP analysis has been used to identify the reactive sites and understand intermolecular interactions, such as hydrogen bonding. bohrium.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also employed to predict spectroscopic data. For instance, DFT calculations can simulate vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra to aid in structural confirmation. While experimental IR data is available for the isomer 5-Bromo-3-morpholinopyridin-2-amine, showing characteristic peaks for N-H, C=C aromatic, C-N morpholine, and C-Br stretches, similar predictive studies for this compound are lacking. These calculations could also be extended to predict NMR chemical shifts and to model potential chemical reaction pathways, such as the Suzuki-Miyaura cross-coupling reactions that are common for bromo-substituted pyridines.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Given the prevalence of pyridine derivatives in medicinal chemistry, molecular docking is a crucial computational technique to predict the binding orientation and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govnih.gov Docking studies on similar heterocyclic structures have identified key interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in protein active sites. nih.govresearchgate.net For this compound, docking simulations could screen for potential biological targets and elucidate its mechanism of action at a molecular level, guiding further experimental research. However, specific docking studies for this compound have not been reported in the available literature.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Key Intermediate in Pharmacologically Active Compounds

5-Bromo-2-morpholinopyridin-3-amine is a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility is most pronounced in its application as a precursor for creating kinase inhibitors and protease modulators. The bromine atom at the 5-position is particularly reactive and can be readily replaced through nucleophilic substitution reactions with amines, thiols, or alkoxides.

Furthermore, this compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the coupling of the pyridinyl core with various arylboronic acids to generate biaryl compounds, which are common structures in many drug candidates. mdpi.com This synthetic flexibility enables the generation of large libraries of derivatives for screening and optimization in drug development programs. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide, a related compound, has been shown to react efficiently with a range of arylboronic acids, regardless of whether they possess electron-donating or electron-withdrawing groups, highlighting the robust nature of this scaffold in synthetic chemistry. mdpi.com

Development of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. The this compound scaffold has been instrumental in the development of various kinase inhibitors.

The Raf kinase family is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often hyperactivated in cancers like melanoma, thyroid, and colorectal cancers. A compound structurally related to the title molecule, 5-Bromo-3-morpholinopyridin-2-amine, has been identified as an inhibitor of Raf kinases. Its mechanism involves binding to the active site of the kinase, where the bromine atom and morpholine (B109124) ring play significant roles, thereby inhibiting its activity and disrupting the downstream signaling cascade. Research into the structure-activity relationships of this class of compounds focuses on modifying the morpholine group and bromine substitution patterns to enhance potency and selectivity.

Adenosine (B11128) kinase (AK) is the primary enzyme responsible for metabolizing adenosine, a molecule that acts as a retaliatory or homeostatic modulator in response to cellular stress and trauma. nih.govnih.gov Inhibiting AK increases the local concentration of adenosine at sites of tissue injury, which can produce analgesic and anti-inflammatory effects. nih.govacs.org The optimization of a high-throughput screening lead resulted in the discovery of ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a potent and orally active non-nucleoside AK inhibitor. acs.org This compound, which incorporates a morpholino-pyridin-3-yl fragment, demonstrates the utility of the core scaffold in designing potent enzyme inhibitors with an IC₅₀ value of 1.7 nM. acs.org The development of such non-nucleoside inhibitors represents a significant advancement over earlier nucleoside analogues. nih.gov

Table 1: Adenosine Kinase (AK) Inhibitor Development

Compound Structure Description Activity Reference
ABT-702 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine Potent, non-nucleoside AK inhibitor with an IC₅₀ of 1.7 nM. Orally active in models of pain and inflammation. acs.org

| 5-iodotubercidin (5-IT) | A prototypic ribonucleoside AK inhibitor. | Used experimentally to demonstrate the antiepileptogenic effects of AK inhibition. | nih.gov |

Myt1 kinase is an inhibitory kinase that phosphorylates cyclin-dependent kinase 1 (Cdk1), playing a crucial role in the G2 cell cycle checkpoint. nih.gov Inhibiting Myt1 in cancer cells, which often have defective G1 checkpoints, can force premature entry into mitosis and lead to cell death, making it an attractive target for anticancer therapy. nih.gov A review of Myt1 inhibitors highlights several structural classes, including pyrido[2,3-d]pyrimidines. nih.gov The synthesis of such heterocyclic systems can potentially start from aminopyridine scaffolds like this compound, suggesting its utility as a framework for developing novel Myt1 inhibitors. nih.gov

Sirtuin (SIRT6) Activators

Sirtuins are a class of NAD+-dependent protein deacylases involved in metabolic regulation, stress responses, and aging. nih.govnih.gov Pharmacological activation of these enzymes is considered a promising therapeutic strategy for aging-related diseases. nih.gov While activators have been identified for several sirtuin isoforms, the development of specific activators remains an active area of research. nih.govnih.gov For instance, 1,4-dihydropyridine-based compounds have been identified as activators for SIRT3 and SIRT5. nih.gov Although direct evidence linking this compound to the activation of SIRT6 is not prominent in the reviewed literature, its pyridine (B92270) core is a common feature in many biologically active molecules, suggesting its potential as a scaffold for designing modulators of sirtuins and other enzyme classes.

Exploration in Antimicrobial and Anti-inflammatory Agents

The core structure of this compound has also been explored for its potential in creating agents to combat microbial infections and inflammation.

In the search for strategies to overcome antimicrobial resistance, new morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic adjuvants. nih.gov These compounds can enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.gov The presence of the morpholine ring is a key structural feature shared with this compound, indicating the value of this moiety in the design of antimicrobial agents.

Regarding anti-inflammatory applications, the inhibition of adenosine kinase, as mentioned previously, is a validated mechanism for producing anti-inflammatory effects. nih.gov The potent AK inhibitor ABT-702, which contains the morpholino-pyridin-3-yl group, has shown anti-inflammatory properties in animal models. acs.org Separately, other brominated compounds have demonstrated anti-inflammatory potential. For example, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was found to exhibit anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells by downregulating MAPKs and NF-κB activation. nih.govresearchgate.net This suggests that the bromo-substituted aromatic scaffold is a viable starting point for developing novel anti-inflammatory drugs.

Table 2: Biological Activities of Related Compounds

Compound Class / Name Target / Activity Relevance Reference
5-Bromo-3-morpholinopyridin-2-amine Raf Kinase Inhibition A structurally related isomer that inhibits a key cancer pathway.
ABT-702 Adenosine Kinase (AK) Inhibition A potent inhibitor for pain and inflammation derived from a related scaffold. acs.org
Morpholine-containing 5-arylideneimidazolones Antibiotic Adjuvants Demonstrates the utility of the morpholine moiety in antimicrobial research. nih.gov

| LX007 | Anti-inflammatory (inhibition of MAPKs and NF-κB) | Shows the potential of bromo-substituted aromatic compounds as anti-inflammatory agents. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, including this compound, SAR investigations have been crucial in optimizing their potential as therapeutic agents.

Research into the SAR of related compounds has provided insights into how modifications to the core structure can affect potency as, for example, kinase inhibitors. Key structural features, such as the bromine atom and the morpholine ring, play a significant role in the molecule's interaction with biological targets. The bromine atom at the 5-position of the pyridine ring can engage in halogen bonding and other interactions within the active sites of enzymes or receptors, thereby influencing binding affinity and selectivity. The morpholine group, a common motif in medicinal chemistry, can impact solubility, metabolic stability, and target engagement.

In the broader context of pyridine and pyrimidine (B1678525) derivatives, lead optimization efforts have often focused on modifying substituents to enhance efficacy and reduce off-target effects. For instance, in the development of kinase inhibitors, variations in the substitution patterns on the pyridine or pyrimidine ring have been explored to improve potency and pharmacokinetic properties. While specific, detailed SAR studies for this compound are not extensively documented in publicly available literature, the principles derived from related series are applicable. For example, the substitution at the amino group could be a key point for modification to explore and optimize biological activity.

The table below presents a comparison of structural features for this compound and a closely related isomer, highlighting the importance of substituent positioning on the pyridine ring.

Compound NameSubstituent PositionsMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundBr (5), morpholine (2), NH₂ (3)C₉H₁₂BrN₃O258.12Higher polarity due to NH₂ at C3.
5-Bromo-3-morpholinopyridin-2-amineBr (5), morpholine (3), NH₂ (2)C₉H₁₂BrN₃O258.12Potential pharmacophore with moderate solubility.

Data sourced from comparative analyses of pyridine derivatives.

Mechanistic Insights into Biological Activity

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound, its biological activity is likely mediated through interactions with specific molecular targets.

Based on the activities of related compounds, a primary area of investigation for the mechanism of action of this compound and its derivatives is kinase inhibition. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine scaffold is a common feature in many kinase inhibitors. For example, related structures have been explored as inhibitors of Raf kinases, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway often dysregulated in cancers like melanoma. Other related pyrimidine derivatives have been identified as potent inhibitors of Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia. nih.gov

Another potential mechanism of action is the modulation of inflammatory pathways. As mentioned, related morpholinopyrimidine compounds have been shown to inhibit iNOS and COX-2, key enzymes in the inflammatory response. rsc.orgresearchgate.net The mechanism for this inhibition is thought to involve interactions with the active sites of these enzymes. rsc.org

The table below summarizes the biological activities and potential mechanisms for classes of compounds related to this compound.

Compound ClassBiological ActivityPotential Mechanism of Action
Bromo-pyrimidine derivativesAnticancerInhibition of tyrosine kinases (e.g., Bcr/Abl) nih.gov
Morpholinopyrimidine derivativesAnti-inflammatoryInhibition of iNOS and COX-2 expression rsc.orgresearchgate.net
Substituted PyridinesAnticancerInhibition of Raf kinases

It is important to note that these are inferred mechanisms based on structurally similar compounds, and dedicated mechanistic studies are required to elucidate the specific biological targets and pathways modulated by this compound.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within the 5-Bromo-2-morpholinopyridin-3-amine structure.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the amine group, and the morpholine (B109124) ring.

Pyridine Ring Protons : The two protons on the pyridine ring (at positions C4 and C6) are expected to appear in the aromatic region of the spectrum. They would likely present as two distinct signals, with their chemical shifts and coupling patterns providing confirmation of their relative positions.

Amine Protons (-NH₂) : The two protons of the primary amine group at C3 would typically appear as a single, often broad, signal. Its chemical shift can be variable and is dependent on factors such as solvent and sample concentration.

Morpholine Protons : The eight protons of the morpholine ring are divided into two groups: those on the carbons adjacent to the nitrogen atom (-N-CH₂-) and those on the carbons adjacent to the oxygen atom (-O-CH₂-). This difference in the chemical environment leads to two distinct signals, typically appearing as triplets, with the protons next to the more electronegative oxygen atom resonating at a higher chemical shift (downfield).

Table 1: Predicted ¹H-NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyridine H-4Aromatic Region (e.g., 7.0-8.5)Doublet (d) or Singlet (s)1H
Pyridine H-6Aromatic Region (e.g., 7.0-8.5)Doublet (d) or Singlet (s)1H
Amine (-NH₂)VariableBroad Singlet (br s)2H
Morpholine (-O-CH₂-)~3.7 - 3.9Triplet (t)4H
Morpholine (-N-CH₂-)~3.1 - 3.3Triplet (t)4H

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For this compound, signals are expected for the five carbons of the pyridine ring and the two distinct types of carbon atoms in the morpholine ring.

Pyridine Ring Carbons : Five signals are expected in the aromatic region (approximately 100-160 ppm). The carbon atom bonded to the bromine (C5) will have its signal shifted, as will the carbons bonded to the nitrogen atoms of the pyridine ring (C2, C6) and the amine group (C3).

Morpholine Ring Carbons : Two signals are anticipated in the aliphatic region. The carbon atoms adjacent to the oxygen (-O-CH₂-) typically appear around 65-70 ppm, while the carbons adjacent to the ring-linking nitrogen (-N-CH₂-) appear further upfield, around 45-50 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine C2~155-160
Pyridine C3~135-145
Pyridine C4~125-135
Pyridine C5~110-120
Pyridine C6~140-150
Morpholine (-O-CH₂-)~66-68
Morpholine (-N-CH₂-)~48-52

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns. The molecular weight of this compound is 258.12 g/mol . sigmaaldrich.com A key feature in the mass spectrum of this compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting spectrum displays a molecular ion peak ([M]⁺) and numerous fragment ion peaks.

Molecular Ion Peak : A pair of peaks corresponding to the molecular ion would be expected at m/z 258 and 260, reflecting the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis : Common fragmentation pathways would likely involve the loss of the bromine atom or the morpholine ring, leading to significant fragment ions.

Table 3: Predicted EI-MS Data for this compound

IonPredicted m/zDescription
[M]⁺258 / 260Molecular ion containing ⁷⁹Br / ⁸¹Br
[M-Br]⁺179Loss of the bromine atom
[M-morpholine]⁺172 / 174Loss of the morpholine group

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing the purity of a sample and confirming the molecular weight of the main component, often using soft ionization techniques like Electrospray Ionization (ESI). In ESI, the protonated molecular ion [M+H]⁺ is typically the most abundant peak.

Protonated Molecule : For this compound, the ESI mass spectrum would be expected to show a prominent pair of peaks at m/z 259 and 261, corresponding to the protonated molecule [C₉H₁₃BrN₃O]⁺ with the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Table 4: Predicted LC-MS (ESI+) Data for this compound

IonPredicted m/zDescription
[M+H]⁺259 / 261Protonated molecule containing ⁷⁹Br / ⁸¹Br

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule upon absorption of infrared radiation. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, morpholine, and bromo-substituted pyridine components.

N-H Stretch : The primary amine (-NH₂) group is expected to show two distinct stretching bands. orgchemboulder.com

C-N Stretch : Both the aromatic C-N bond of the amine and the aliphatic C-N bonds of the morpholine ring will have characteristic stretches. orgchemboulder.com

C-O Stretch : The ether linkage (C-O-C) within the morpholine ring will produce a strong absorption band.

C-Br Stretch : The carbon-bromine bond will have an absorption band in the fingerprint region of the spectrum.

Table 5: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Absorption Range (cm⁻¹)Description
Primary AmineN-H Stretch3300 - 3500Two bands expected orgchemboulder.com
Primary AmineN-H Bend1580 - 1650Scissoring vibration orgchemboulder.com
Aromatic RingC=C Stretch1400 - 1600Aromatic ring stretching
Amine (Aromatic)C-N Stretch1250 - 1335Aryl amine C-N stretch orgchemboulder.com
Morpholine (Ether)C-O-C Stretch1070 - 1150Ether C-O asymmetric stretch
BromoalkaneC-Br Stretch500 - 690Carbon-bromine stretch

Chromatographic Methods for Purification and Characterization

Chromatography is a cornerstone of modern chemical analysis and purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, both HPLC and TLC are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. It is widely employed to assess the purity of synthetic products like this compound. Typically, a purity level of greater than 95% is confirmed using HPLC analysis.

In the analysis of related aminopyridine structures, reverse-phase HPLC is a common method. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. For instance, a method for the related compound 2-amino-5-bromo-3-iodopyridine (B1270907) used a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ijssst.info The high pressure used in HPLC allows for high resolution and sensitivity, making it possible to detect even trace impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that helps in its identification, while the peak area in the chromatogram corresponds to its concentration. For quality control, HPLC can also be used periodically to monitor the stability of the compound and check for degradation, which might occur through pathways like oxidation of the morpholine ring.

Table 1: Representative HPLC Parameters for Analysis of Related Aminopyridines

Parameter Typical Conditions
Technique Reverse-Phase HPLC
Stationary Phase C18 (Octadecylsilyl)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min ijssst.info
Detection UV-Vis Detector

| Purity Standard | >95% |

This table represents typical conditions used for similar compounds, as specific HPLC method details for this compound are not publicly available.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique used for rapid qualitative analysis. It is frequently employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the appropriate solvent system for larger-scale purification via column chromatography. pharmaffiliates.com

In the synthesis of pyridine derivatives, TLC is used to confirm the consumption of starting materials and the formation of the desired product. pharmaffiliates.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation results in distinct spots, which can be visualized under UV light or by using a chemical stain. The retention factor (Rf value) for each spot is a characteristic property under a specific set of conditions. TLC is also a valuable tool for quality control checks during storage to detect potential degradation of the compound.

X-ray Crystallography for Solid-State Structure Determination

Although specific X-ray crystallographic data for this compound is not available in published literature, analysis of its close isomer, 5-Bromo-3-morpholinopyridin-2-amine, provides insight into the expected structural features. In this isomer, X-ray studies revealed a planar pyridine ring, with the morpholine ring adopting a stable chair conformation. Key geometric parameters such as the C-Br bond length (1.89 Å) and the near-orthogonal orientation of the morpholine ring relative to the pyridine ring were determined.

For this compound, a similar analysis would be expected to confirm the connectivity of the atoms and the stereochemistry of the molecule. The data would reveal the planarity of the pyridine ring and the conformation of the morpholine substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. Such detailed structural knowledge is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Table 2: Illustrative Crystal Data Parameters from a Related Pyridine Derivative (5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine)

Parameter Value
Crystal System Monoclinic cymitquimica.com
Space Group P2₁/c cymitquimica.com
a (Å) 6.3202 cymitquimica.com
b (Å) 13.7940 cymitquimica.com
c (Å) 15.8582 cymitquimica.com
β (°) 100.961 cymitquimica.com
Volume (ų) 1357.31 cymitquimica.com

| Z | 4 cymitquimica.com |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography. cymitquimica.com Specific data for this compound is not available.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-morpholinopyridin-3-amine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. A common approach starts with halogenated pyridine precursors (e.g., 5-bromo-2-chloropyridin-3-amine), where morpholine replaces the leaving group (e.g., Cl) under basic conditions. Key parameters include:

  • Temperature: Reactions are often conducted under reflux (e.g., 80–120°C) to ensure completion.
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in amination reactions.
  • Solvent: Polar aprotic solvents like DMF or DMSO stabilize intermediates and improve reaction rates.
  • Base: Potassium carbonate or cesium carbonate facilitates deprotonation and nucleophilic attack.
    Yields range from 60–85% depending on purity of starting materials and optimization of conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., morpholine ring protons at δ 2.5–3.5 ppm; pyridine protons at δ 7.0–8.5 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign connectivity.
  • Mass Spectrometry (HRMS): Verify molecular weight (M.W. 258.12) and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
  • HPLC/GC: Assess purity (>95% by area normalization) using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. In cross-coupling reactions involving this compound, how can one address challenges related to regioselectivity and byproduct formation?

Methodological Answer:

  • Catalyst Selection: Use Pd-XPhos or SPhos ligands to suppress homocoupling and enhance selectivity for Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Additives: Additives like CuI or TBAB (tetrabutylammonium bromide) improve halogen exchange efficiency in Sonogashira reactions.
  • Byproduct Mitigation:
    • Temperature Control: Lower temperatures (e.g., 50°C) reduce decomposition of sensitive intermediates.
    • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization removes undesired side products.
      Example: Coupling with boronic acids yields biaryl derivatives with >70% efficiency under optimized conditions .

Q. What strategies are effective in resolving discrepancies between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO).
  • X-ray Crystallography: Resolve ambiguous structures by obtaining single-crystal data (e.g., CCDC deposition for bond angles/geometry).
  • Dynamic Effects: Account for conformational flexibility (e.g., morpholine ring puckering) using molecular dynamics (MD) simulations.
    Case Study: Discrepancies in NOESY correlations were resolved by identifying rotameric equilibria in solution .

Q. How can the electronic effects of the morpholine and bromine substituents in this compound be exploited to design novel kinase inhibitors?

Methodological Answer:

  • Morpholine’s Role: The morpholine oxygen acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., PI3K or mTOR targets).
  • Bromine’s Impact: Bromine’s electronegativity directs electrophilic substitution, enabling late-stage functionalization (e.g., introducing fluorophores for imaging).
  • SAR Studies: Modify substituents to balance lipophilicity (logP) and solubility (e.g., introduce sulfonate groups via Suzuki coupling).
    Example: Analogues showed IC₅₀ values of <100 nM in kinase inhibition assays .

Q. What advanced computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and binding interactions of this compound in drug discovery pipelines?

Methodological Answer:

  • DFT for Reactivity: Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinase hinge regions).
  • MD Simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes).
    Case Study: Docking scores correlated with experimental IC₅₀ values (R² = 0.89) in a kinase inhibitor series .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.